molecular formula C21H26O2 B1662348 Cannabinol CAS No. 521-35-7

Cannabinol

Cat. No. B1662348
CAS RN: 521-35-7
M. Wt: 310.4 g/mol
InChI Key: VBGLYOIFKLUMQG-UHFFFAOYSA-N

Description

Cannabinol (CBN) is a mildly psychoactive cannabinoid that acts as a low affinity partial agonist at both CB1 and CB2 receptors . This activity at CB1 and CB2 receptors constitutes interaction of CBN with the endocannabinoid system (ECS) . It was first discovered in Cannabis in 1896 .


Synthesis Analysis

CBN is an oxidative degradation product of D9-THC . Aromatization of its natural precursor or its analogues is one of the simplest and most effective ways to finally achieve it .


Molecular Structure Analysis

CBN shares the same mechanism of action as other phytocannabinoids (e.g., Delta-9-tetrahydrocannabinol, Δ9-THC), but it has a lower affinity for CB1 receptors . Compared to Δ9-THC, one additional aromatic ring confers CBN with a slower and more limited metabolic profile .


Chemical Reactions Analysis

Since CBN is an oxidative degradation product of D9-THC, aromatization of its natural precursor or its analogues is one of the simplest and most effective ways to finally achieve it .


Physical And Chemical Properties Analysis

CBN is insoluble in water, soluble in methanol and ethanol . Its chemical and physical data include a molar mass of 310.437 g·mol −1 and a melting point of 76–77 °C (169–171 °F) .

Scientific Research Applications

Neuroprotection and Neurological Disorders

Cannabinol (CBN) has shown promise in protecting brain cells and could potentially be used in the treatment of neurological disorders such as Alzheimer’s, Parkinson’s, and traumatic brain injury. Research has created cannabis-derived CBN analogs with enhanced neuroprotective properties .

Cognitive Function and Memory

Animal models have demonstrated that cannabinoids can enhance neurobehavioral function, improve working memory, and reduce neurological deficits. This is achieved through mechanisms such as modulating inflammation, mitigating edema, and preserving neuronal structure .

Metabolic Regulation

CBN acts as an agonist for the peroxisome proliferator-activated receptors (PPARs), specifically the PPAR-γ subtype. This transcriptional factor is involved in energy homeostasis, lipid uptake, and metabolism, suggesting a role for CBN in metabolic regulation .

Neurogenesis and Neuroplasticity

CBN has been reported to have neuroprotective properties and plays a role in neurogenesis and neuroplasticity in both in vitro and in vivo models. It exhibits anti-oxidant, analgesic, anti-bacterial, and anti-inflammatory effects, which are beneficial for brain health .

Anti-Tumor Activity

The main non-psychoactive component of cannabis, CBN has shown anti-tumor activity in vitro and in vivo. Its potential as an anti-tumor drug is being explored due to these properties .

Historical Bioactivity and Synthesis

Cannabis sativa L., the source of CBN, has been an outstanding source of bioactive natural products. While historically the focus has been on the “big four” phytocannabinoids, CBN’s bioactivity is gaining attention for its therapeutic potential .

Mechanism of Action

Target of Action

Cannabinol (CBN) is a mildly psychoactive cannabinoid that acts as a low affinity partial agonist at both CB1 and CB2 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in numerous physiological processes .

Mode of Action

CBN interacts with its targets, the CB1 and CB2 receptors, through a mechanism known as partial agonism This interaction with the ECS constitutes the primary mode of action for CBN . Additionally, CBN has been found to activate the TRPV2 receptor, which generally activates when high temperatures impact your skin .

Biochemical Pathways

The interaction of CBN with the CB1 and CB2 receptors triggers downstream signaling pathways that can influence various physiological processes . .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of CBN are crucial for understanding its bioavailability and therapeutic potential. Detailed information on the adme properties of cbn is currently limited

Result of Action

CBN has been found to have neuroprotective effects, achieved by preventing mitochondrial dysfunction . It also has the potential to reduce the proliferation of various cancer cells . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of CBN. For instance, common field stresses like drought can alter the cannabinoid production in the cannabis plant, significantly impacting the concentration of cannabinoids like CBN . Moreover, the combined action of terpenes and phytocannabinoids in the cannabis plant, known as the “entourage effect,” can result in effects that exceed the sum of their separate contributions .

Safety and Hazards

CBN may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also suspected of damaging fertility or the unborn child, and may cause respiratory irritation .

Future Directions

Cannabinoids are effective therapeutics for several medical indications if their specific pharmacological properties are considered . Future systematic studies in the cannabinoid field should be based upon their specific pharmacology . There is promising evidence for pain treatments and for other important pathologies .

properties

IUPAC Name

6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-ol
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InChI

InChI=1S/C21H26O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,22H,5-8H2,1-4H3
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InChI Key

VBGLYOIFKLUMQG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O
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Molecular Formula

C21H26O2
Record name CANNABINOL
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DSSTOX Substance ID

DTXSID3048996
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Molecular Weight

310.4 g/mol
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Physical Description

Leaflets. (NTP, 1992)
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Boiling Point

365 °F at 0.05 mmHg (NTP, 1992)
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Product Name

Cannabinol

CAS RN

521-35-7
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Record name 6,6,9-trimethyl-3-pentyl-6H-benzo[c]chromen-1-ol
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Melting Point

169 to 171 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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